4-Bromopyridine-3-carboxylic acid ethyl ester
Overview
Description
4-Bromopyridine-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, featuring a bromine atom at the 4-position and a carboxylic acid ethyl ester group at the 3-position. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating pyridine-3-carboxylic acid ethyl ester using bromine in the presence of a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group with bromine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Nucleophiles such as sodium hydroxide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-carboxylic acid ethyl ester derivatives without bromine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Bromopyridine-3-carboxylic acid ethyl ester is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It is utilized in the development of pharmaceuticals and drug discovery.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromopyridine-3-carboxylic acid ethyl ester exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
3-Bromopyridine-4-carboxylic acid ethyl ester: Similar structure but with the positions of bromine and carboxylic acid groups reversed.
4-Bromopyridine-2-carboxylic acid ethyl ester: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness: 4-Bromopyridine-3-carboxylic acid ethyl ester is unique due to its specific arrangement of functional groups, which influences its reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-bromopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBGHESMEIUDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625727 | |
Record name | Ethyl 4-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092353-02-0 | |
Record name | Ethyl 4-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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